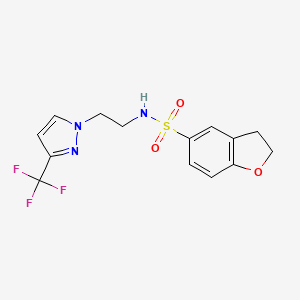

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a trifluoromethyl group (-CF3), a pyrazole ring, an ethyl group (-CH2CH3), a dihydrobenzofuran ring, and a sulfonamide group (-SO2NH2). The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals due to its unique physicochemical properties . The pyrazole ring is a common heterocyclic ring in organic chemistry, often found in various pharmaceuticals. The dihydrobenzofuran is a type of oxygen-containing heterocycle and is found in various natural products and pharmaceuticals. The sulfonamide group is a functional group that is present in many antibiotics.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution in the molecule. The pyrazole ring and the dihydrobenzofuran ring are aromatic, which would contribute to the compound’s stability .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions . The pyrazole ring can act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Aplicaciones Científicas De Investigación

Antifungal Activities

Trifluoromethyl pyrimidine derivatives have shown good in vitro antifungal activities against various fungi such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum .

Insecticidal Properties

These compounds have also demonstrated moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda .

Anticancer Activities

Trifluoromethyl pyrimidine derivatives have indicated certain anticancer activities against PC3, K562, Hela, and A549 .

Drug Development

Compounds with trifluoromethyl groups have been used in the development of new drugs. They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Synthesis of Biologically Active Molecules

Pyrimidine, an important lead molecule and an active fragment in the design of biologically active molecules, is widely used in the design of pesticides and pharmaceutical molecules .

RNA Labeling

Trifluoromethyl groups have been used in RNA solid-phase synthesis .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O3S/c15-14(16,17)13-3-6-20(19-13)7-5-18-24(21,22)11-1-2-12-10(9-11)4-8-23-12/h1-3,6,9,18H,4-5,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZBXXZAQNRFSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CC(=N3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2359643.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359644.png)

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2359652.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2359653.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid](/img/structure/B2359656.png)